3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
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Overview
Description
3-BROMO-N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE is a complex organic compound featuring a bromine atom, a hydroxybutyl group, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone, while nucleophilic substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
3-BROMO-N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-BROMO-N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE involves its interaction with specific molecular targets. The hydroxybutyl group and benzodioxin moiety can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3-BROMO-N- (3-FLUOROPHENYL)BENZENESULFONAMIDE: Shares the bromine atom and aromatic structure but differs in the functional groups attached.
Indole Derivatives: Similar in having aromatic rings and potential biological activity.
Uniqueness
3-BROMO-N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE is unique due to its combination of a bromine atom, hydroxybutyl group, and benzodioxin moiety, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C19H20BrNO4 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C19H20BrNO4/c1-2-4-16(22)14-10-17-18(25-8-7-24-17)11-15(14)21-19(23)12-5-3-6-13(20)9-12/h3,5-6,9-11,16,22H,2,4,7-8H2,1H3,(H,21,23) |
InChI Key |
UOLHXSAPFAPJSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Br)OCCO2)O |
Origin of Product |
United States |
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